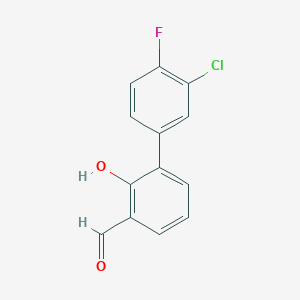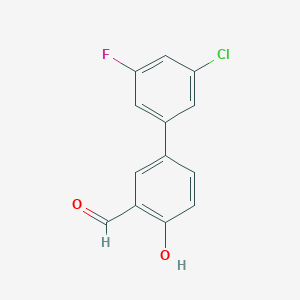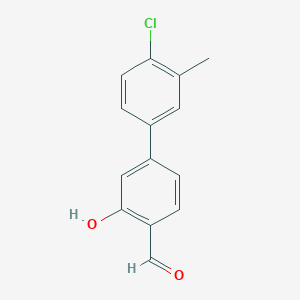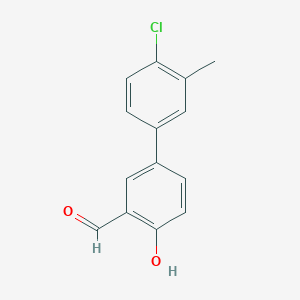
6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is an organic compound belonging to the phenol family of compounds. It is a white crystalline solid with a molecular formula of C8H6ClFO2 and a molecular weight of 197.59 g/mol. It is also known as CFPC, CFPC-95, and 3-chloro-4-fluoro-6-formylphenol. It is a useful intermediate in the synthesis of other organic compounds and has a wide range of applications in the pharmaceutical, agrochemical, and food industries.
Applications De Recherche Scientifique
6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used as a substrate for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and food additives. It is also used as an intermediate in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and food additives. Additionally, 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and food additives.
Mécanisme D'action
The mechanism of action of 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to a substrate molecule, which then undergoes a reaction. Additionally, the compound may also act as an acid catalyst, increasing the rate of a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% are not well understood. However, the compound is believed to be non-toxic and non-carcinogenic. Additionally, it is believed to have no adverse effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% in lab experiments is its high purity and availability. The compound is widely available and is relatively inexpensive. Additionally, it is easy to use and has a low toxicity profile. The main limitation of the compound is its low solubility in water, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for the use of 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%. These include the use of the compound in the synthesis of pharmaceuticals, agrochemicals, and food additives, as well as the development of new synthetic methods for the production of other organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential environmental impacts.
Méthodes De Synthèse
The synthesis of 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95% is typically accomplished through a two-step reaction. The first step involves the reaction of 3-chloro-4-fluorophenol with formaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 6-(3-chloro-4-fluorophenyl)-2-formylphenol. The second step involves the removal of the formyl group from the intermediate to form the desired product, 6-(3-Chloro-4-fluorophenyl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-8(4-5-12(11)15)10-3-1-2-9(7-16)13(10)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCGGBGYYJKDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685214 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-fluorophenyl)-2-formylphenol | |
CAS RN |
1261966-45-3 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














